
3-(Pyridin-2-yl)propanenitrile
概要
説明
“3-(Pyridin-2-yl)propanenitrile” is a chemical compound with a molecular formula of C8H6N2O . It is also known as "3-oxo-3-(2-pyridyl)propanenitrile" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 3-(Pyridin-2-yl)quinazolin-2,4 (1H,3H)-diones via annulation of anthranilic esters with N-pyridyl ureas . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “this compound” has been investigated in several studies . The molecule comprises an extended polycyclic nitrogen-rich moiety, strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment having partial conformational freedom .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been reported in several studies . For example, one study reported the reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . Another study reported the synthesis of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been investigated in several studies . The molecule exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .科学的研究の応用
3-(Pyridin-2-yl)propanenitrile has been extensively studied for its potential applications in the pharmaceutical and agricultural industries. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been used in the synthesis of various pharmaceutical drugs and agrochemicals. Furthermore, this compound has been studied for its potential applications in the field of drug delivery, as it has been found to be an effective carrier of drugs and other bioactive compounds.
作用機序
The exact mechanism of action of 3-(Pyridin-2-yl)propanenitrile is not yet fully understood. However, it is believed that this compound has a variety of biological activities due to its ability to interact with a variety of receptors and enzymes. It has been found to interact with a variety of receptors and enzymes, including cyclooxygenase, lipoxygenase, aromatase, and phospholipase A2, which are involved in the regulation of inflammation, cell proliferation, and cell death. Furthermore, this compound has been found to interact with a variety of other proteins, including tubulin, actin, and myosin, which are involved in the regulation of cell movement and differentiation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. Furthermore, this compound has been found to inhibit the growth of various cancer cell lines, as well as to induce apoptosis in certain cell lines. It has also been found to possess anti-angiogenic and anti-metastatic activities, as well as to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
実験室実験の利点と制限
The use of 3-(Pyridin-2-yl)propanenitrile in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low toxicity and lack of side effects. Furthermore, this compound is relatively stable and can be stored for long periods of time without degradation. On the other hand, there are certain limitations to using this compound in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents in order to dissolve it. Furthermore, it may be difficult to obtain pure samples of this compound due to its low availability.
将来の方向性
The potential applications of 3-(Pyridin-2-yl)propanenitrile are still being explored and there are a number of potential future directions for this compound. One potential direction is the development of new drugs and agrochemicals based on this compound. Furthermore, this compound could be used in the development of new drug delivery systems and in the synthesis of new materials. Additionally, this compound could be used in the development of new diagnostic and therapeutic agents for the treatment of various diseases
特性
IUPAC Name |
3-pyridin-2-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGZNYCFTYOQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956934 | |
| Record name | 3-(Pyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35549-47-4 | |
| Record name | 3-(Pyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)



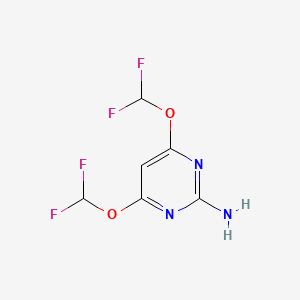

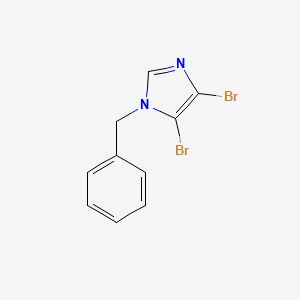
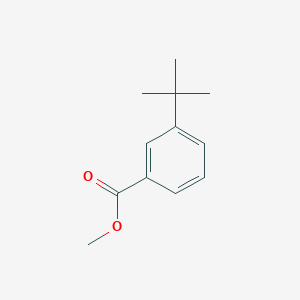
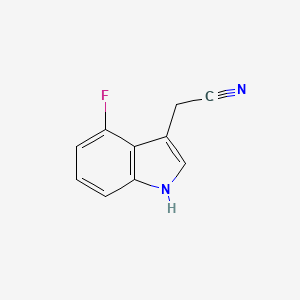

![Magnesium, bromo[4-(trifluoromethoxy)phenyl]-](/img/structure/B1317657.png)
![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)
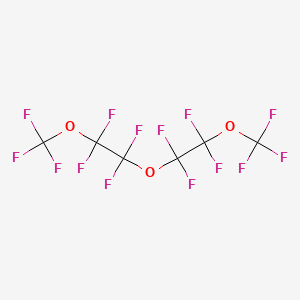
![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)